2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-galactoside
2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-galactoside
Brand Name:
Vulcanchem
CAS No.:
143716-62-5
VCID:
VC0119769
InChI:
InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10+,11-,12-/m1/s1
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F
Molecular Formula:
C12H13FN2O9
Molecular Weight:
348.24 g/mol
2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-galactoside
CAS No.: 143716-62-5
Reference Standards
VCID: VC0119769
Molecular Formula: C12H13FN2O9
Molecular Weight: 348.24 g/mol
CAS No. | 143716-62-5 |
---|---|
Product Name | 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-galactoside |
Molecular Formula | C12H13FN2O9 |
Molecular Weight | 348.24 g/mol |
IUPAC Name | (2R,3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol |
Standard InChI | InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 |
Standard InChIKey | UFSBFVZQJZMIOU-RMPHRYRLSA-N |
Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)F |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F |
Synonyms | 2',4'-dinitrophenyl 2-deoxy--2-fluoro-beta-D-galactopyranoside 2',4'-dinitrophenyl 2-deoxy-2-fluorogalactopyranoside dinitroPh-DFGP |
PubChem Compound | 3083384 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume